An In-depth Technical Guide to N-(2-Hydroxyethyl)-2-methylaniline (CAS No. 93-90-3)
An In-depth Technical Guide to N-(2-Hydroxyethyl)-2-methylaniline (CAS No. 93-90-3)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of N-(2-Hydroxyethyl)-2-methylaniline, a versatile aromatic amine with significant applications in chemical synthesis. From its fundamental physicochemical properties to detailed synthesis protocols and safety considerations, this document serves as a critical resource for professionals engaged in research and development.
Introduction and Core Compound Identity
N-(2-Hydroxyethyl)-2-methylaniline, registered under CAS number 93-90-3, is an organic compound characterized by an N-substituted aniline core.[1][2][3] The presence of both a hydroxyl group and a methyl group on the aniline structure imparts unique reactivity and solubility, making it a valuable intermediate in the synthesis of a wide array of target molecules. Its primary utility lies in the production of dyes, pigments, and specialty chemicals where the functional groups can be further modified.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is paramount for its effective application in experimental design and process scale-up. The key properties of N-(2-Hydroxyethyl)-2-methylaniline are summarized below.
| Property | Value | Source(s) |
| CAS Number | 93-90-3 | [1][2][3] |
| Molecular Formula | C₉H₁₃NO | [1][2][4] |
| Molecular Weight | 151.21 g/mol | [1][3][5] |
| Appearance | Clear to light yellow or brown liquid | [1][4] |
| Melting Point | 77 °C | [1][3][4][5][6] |
| Boiling Point | 229 °C (lit.) | [1][3][4][5] |
| Density | 1.06 g/mL at 25 °C (lit.) | [1][3][4][5] |
| Refractive Index (n20/D) | 1.573 (lit.) | [1][3][5] |
| Flash Point | >230 °F (>110 °C) | [1][3][4][6] |
| Storage Temperature | Room temperature, in a dark, inert atmosphere | [1][3][7] |
Synthesis and Reaction Mechanisms
The synthesis of N-(2-Hydroxyethyl)-2-methylaniline typically involves the reaction of 2-methylaniline with an ethylene oxide precursor. A general and robust method is the direct ethoxylation of 2-methylaniline.
General Synthesis Protocol: Ethoxylation of 2-Methylaniline
This protocol describes a common laboratory-scale synthesis. The causality behind the choice of reagents and conditions is to ensure a selective and high-yield N-alkylation while minimizing side reactions such as O-alkylation or polymerization of ethylene oxide.
Step-by-Step Methodology:
-
Reactor Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser. The entire apparatus is flushed with an inert gas (e.g., nitrogen or argon) to prevent oxidation of the aniline starting material.
-
Reagent Charging: 2-methylaniline is charged into the flask. A suitable catalyst, such as a mild Lewis acid or a base, can be added to facilitate the reaction, though the reaction can also proceed without a catalyst at elevated temperatures.
-
Reactant Addition: Ethylene oxide, or a suitable equivalent such as 2-chloroethanol, is added dropwise from the dropping funnel to the stirred 2-methylaniline. The addition is performed at a controlled temperature to manage the exothermicity of the reaction.
-
Reaction Conditions: The reaction mixture is heated to a specific temperature, typically in the range of 100-150°C, and maintained for several hours to ensure complete conversion.[8] The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The crude product is then subjected to a purification process, which may involve distillation under reduced pressure to isolate the N-(2-Hydroxyethyl)-2-methylaniline from unreacted starting materials and any byproducts.
Diagram of the Synthesis Workflow:
Caption: A generalized workflow for the synthesis of N-(2-Hydroxyethyl)-2-methylaniline.
Key Applications and Industrial Relevance
N-(2-Hydroxyethyl)-2-methylaniline serves as a crucial building block in several industrial applications, primarily due to the reactive sites offered by the secondary amine and the primary alcohol.
-
Dye and Pigment Intermediate: The most prominent application is in the synthesis of azo dyes and other colorants. The aniline core can be diazotized and coupled with other aromatic compounds to generate a wide spectrum of colors.[9]
-
Polymer Chemistry: The hydroxyl group can undergo polymerization reactions, making it a monomer for producing specialty polymers and resins. These polymers may find use in coatings and adhesives.
-
Pharmaceutical and Agrochemical Synthesis: While less common, the scaffold of N-(2-Hydroxyethyl)-2-methylaniline can be found in more complex molecules with biological activity. It can serve as a starting material for the synthesis of active pharmaceutical ingredients (APIs) and pesticides.[9][10]
-
Corrosion Inhibitors: Certain aniline derivatives are known to exhibit anti-corrosive properties, and N-(2-Hydroxyethyl)-2-methylaniline can be a precursor for such compounds.
Diagram of Application Pathways:
Caption: Key industrial applications of N-(2-Hydroxyethyl)-2-methylaniline.
Analytical Methodologies
The purity and characterization of N-(2-Hydroxyethyl)-2-methylaniline are critical for its intended applications. Several analytical techniques can be employed for its analysis.
-
Chromatographic Methods:
-
Gas Chromatography (GC): Due to its volatility, GC is a suitable method for assessing the purity of N-(2-Hydroxyethyl)-2-methylaniline and for monitoring the progress of its synthesis.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can be used for the analysis of this compound, particularly for non-volatile impurities.[11] A C18 column with a mobile phase of acetonitrile and water is a common starting point.[11]
-
-
Spectroscopic Methods:
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the O-H stretch of the alcohol, the N-H stretch of the secondary amine, and the aromatic C-H and C=C stretches.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the molecule. The spectra will show distinct signals for the aromatic protons, the methyl group protons, and the protons of the hydroxyethyl chain.
-
Mass Spectrometry (MS): MS can be used to determine the molecular weight of the compound and to study its fragmentation patterns, which aids in structural elucidation.[2]
-
Safety, Handling, and Toxicological Profile
As with any chemical substance, proper safety precautions must be observed when handling N-(2-Hydroxyethyl)-2-methylaniline.
GHS Hazard Statements:
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][6]
-
P271: Use only outdoors or in a well-ventilated area.[6]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][6]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Handling and Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.[6]
-
Handle in a chemical fume hood to avoid inhalation of vapors.
-
Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
Toxicological Information:
Detailed toxicological studies on N-(2-Hydroxyethyl)-2-methylaniline are not extensively available in the public domain. However, based on its classification and the known hazards of similar aniline derivatives, it should be treated as a hazardous substance.[9] Exposure can cause irritation to the skin, eyes, and respiratory system.[1][6]
References
-
NIST. N-(2-Hydroxyethyl)-N-methylaniline. [Link]
-
LookChem. Cas 93-90-3,N-(2-Hydroxyethyl)-N-methylaniline. [Link]
-
ChemBK. N-methyl-N-(2-hydroxyethyl)aniline. [Link]
-
SIELC Technologies. N-Ethyl-2-methylaniline. [Link]
- Google Patents. CN108117492A - A kind of method for preparing N- ethyl-N hydroxyethyl aniline.
-
Yufeng. N-Methylaniline in Chemical Manufacturing: Applications and Significance in Key Industries. [Link]
-
Yufeng. Exploring the Properties and Applications of Aniline and N-Methylaniline. [Link]
Sources
- 1. N-(2-Hydroxyethyl)-N-methylaniline | 93-90-3 [chemicalbook.com]
- 2. N-(2-Hydroxyethyl)-N-methylaniline [webbook.nist.gov]
- 3. lookchem.com [lookchem.com]
- 4. chembk.com [chembk.com]
- 5. 93-90-3 CAS MSDS (N-(2-Hydroxyethyl)-N-methylaniline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. N-(2-Hydroxyethyl)-N-methylaniline CAS#: 93-90-3 [m.chemicalbook.com]
- 8. CN108117492A - A kind of method for preparing N- ethyl-N hydroxyethyl aniline - Google Patents [patents.google.com]
- 9. Exploring the Properties and Applications of Aniline and N-Methylaniline [yufenggp.com]
- 10. N-Methylaniline: Key Applications in Oil & Gas, Pharma, and Manufacturing [minalspecialities.com]
- 11. N-Ethyl-2-methylaniline | SIELC Technologies [sielc.com]
